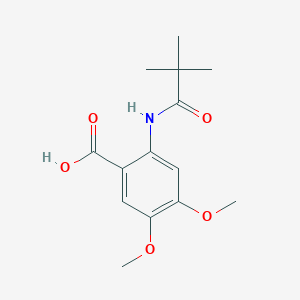![molecular formula C19H17N5OS2 B2798867 2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034560-17-1](/img/structure/B2798867.png)
2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is an organic compound featuring a benzo[d]thiazole and 1,2,3-triazole moiety connected by a thioether and an acetamide linkage. It showcases the vast possibilities within heterocyclic chemistry for synthesizing complex molecules with potentially significant biological and industrial applications.
Mechanism of Action
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets due to their versatile chemical structure . The presence of the benzothiazole and triazole moieties in the compound suggests potential interactions with a variety of biological targets.
Biochemical Pathways
Benzothiazole derivatives have been reported to interact with various biochemical pathways, depending on their specific molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide generally involves:
Formation of the benzo[d]thiazole moiety: : This step typically involves the cyclization of an aniline derivative with a suitable sulfur source.
Construction of the 1,2,3-triazole ring:
Formation of the thioether linkage: : Accomplished by nucleophilic substitution, coupling the benzo[d]thiazole with a suitable alkylating agent.
Coupling with acetamide: : The final step involves the reaction of the resulting intermediate with a 2-bromoacetamide under mild conditions.
Industrial Production Methods
Scaling up this synthesis for industrial purposes would require optimization of each reaction step to ensure high yields and purity. This might involve:
Using robust catalysts and reagents.
Maintaining precise reaction conditions.
Implementing purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The thioether linkage can undergo oxidation to form sulfoxide or sulfone derivatives under appropriate conditions.
Reduction: : Reduction reactions may target the triazole ring, potentially transforming it into other nitrogen-containing heterocycles.
Substitution: : The phenyl and thiazole rings can undergo various substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Employs halogenated reagents under appropriate conditions, often with a base like potassium carbonate.
Major Products Formed
Sulfoxides, sulfones from oxidation.
Reduced triazole derivatives.
Substituted phenyl and thiazole compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : The compound serves as a building block for more complex molecules, expanding the realm of heterocyclic chemistry.
Biology
Biological Studies: : Investigated for potential antimicrobial, antifungal, and anticancer activities due to its unique structural features.
Medicine
Drug Development: : Acts as a lead compound in the development of new pharmacologically active agents targeting various diseases.
Industry
Material Science: : Explored for its potential in creating novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(3-pyridyl)ethyl)acetamide: : Features a pyridine instead of a triazole ring.
2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-pyrimidin-2-yl)ethyl)acetamide: : Contains a pyrimidine moiety.
Uniqueness
Structural Diversity: : The incorporation of both benzo[d]thiazole and 1,2,3-triazole rings provides a unique structure.
Functional Versatility: : Its diverse functional groups offer multiple points for further chemical modification.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c25-18(13-26-19-23-15-8-4-5-9-17(15)27-19)22-16(12-24-20-10-11-21-24)14-6-2-1-3-7-14/h1-11,16H,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDJKBSYIHIJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2798786.png)

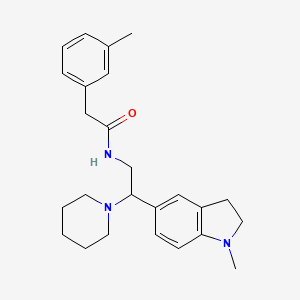

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2798797.png)
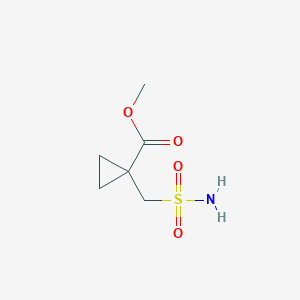
![3-(2-chlorophenyl)-5-methyl-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-1,2-oxazole-4-carboxamide](/img/structure/B2798799.png)
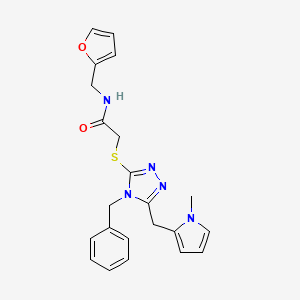

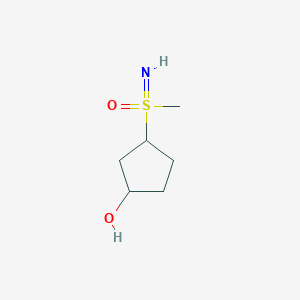
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/new.no-structure.jpg)
